2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile
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Overview
Description
2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with a complex structure that includes multiple aromatic rings and ethynyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the ethynyl linkages between the aromatic rings. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require the use of strong acids or bases, such as sulfuric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce various reduced aromatic compounds. Substitution reactions can introduce a wide range of functional groups onto the aromatic rings .
Scientific Research Applications
2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Materials Science: The compound’s aromatic structure and ethynyl linkages make it a candidate for use in the development of new materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and ethynyl linkages allow it to participate in π-π stacking interactions and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile: This compound has a similar structure but includes a formyl group instead of a methoxy group.
2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile: This compound has the methoxy group in a different position on the aromatic ring.
2-({2-[(4-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile: This compound also has a methoxy group, but in yet another position on the aromatic ring.
Uniqueness
The unique positioning of the methoxy group in 2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile can influence its chemical reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially useful for specific applications where these unique properties are advantageous .
Properties
CAS No. |
823227-66-3 |
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Molecular Formula |
C24H15NO |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-methoxyphenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C24H15NO/c1-26-24-13-7-6-11-22(24)17-16-20-9-3-2-8-19(20)14-15-21-10-4-5-12-23(21)18-25/h2-13H,1H3 |
InChI Key |
FAHUXVFMWUZPPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#N |
Origin of Product |
United States |
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